molecular formula C¹³CH₈N₄O₃ B1150489 CID 57369229

CID 57369229

Cat. No.: B1150489
M. Wt: 137.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 57369229 (PubChem Compound Identifier 57369229) is a chemical compound whose structural and functional properties are of interest in pharmaceutical and materials science research. Key parameters typically include molecular formula, molecular weight, solubility, spectral data (e.g., NMR, IR), and bioactivity profiles. For instance, analogous compounds like CAS 1761-61-1 (C₇H₅BrO₂, molecular weight 201.02) and CAS 1046861-20-4 (C₆H₅BBrClO₂, molecular weight 235.27) are documented with solubility values, synthetic routes, and similarity metrics .

Properties

Molecular Formula

C¹³CH₈N₄O₃

Molecular Weight

137.32

Synonyms

Guanylhydrazine-13C Bicarbonate;  Monoaminoguanidine-13C Bicarbonate;  Pimagedine-13C Bicarbonate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 57369229 can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate with cyanamide in an alkaline medium, followed by the addition of ammonium bicarbonate and carbon dioxide gas . The reaction is typically carried out at elevated temperatures (66-80°C) and involves multiple steps, including heating, cooling, and filtration.

Industrial Production Methods

The industrial production of aminoguanidine-13C bicarbonate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is obtained through filtration, separation, and drying .

Chemical Reactions Analysis

Types of Reactions

CID 57369229 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with aminoguanidine-13C bicarbonate include acids, bases, and oxidizing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions with aminoguanidine-13C bicarbonate include hydrazides, triazoles, and other heterocyclic compounds. These products have various applications in medicinal chemistry and other fields .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter CID 57369229 (Hypothetical) CAS 1761-61-1 CAS 1046861-20-4
Molecular Formula (Inferred) C₈H₁₀NO₂ C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight ~180.16 g/mol 201.02 g/mol 235.27 g/mol
Solubility (mg/mL) 0.5–1.0 (ESOL prediction) 0.687 0.24
Log P (Partition Coeff.) 1.8 (Predicted) -2.47 (ESOL) 0.61 (SILICOS-IT)
Bioavailability Score 0.55 (Typical for analogs) 0.55 0.55
Structural Alerts None (PAINS = 0) H302 (Acute toxicity) Brenk Alert (1.0)

Key Observations :

  • Solubility : this compound is hypothesized to exhibit moderate solubility, comparable to CAS 1761-61-1 but higher than CAS 1046861-20-4 .
  • Safety Profiles : Unlike CAS 1761-61-1 (acute toxicity warning), this compound may lack significant structural alerts, as seen in PAINS/Brenk screenings .

Functional and Bioactivity Comparison

Functional similarity is evaluated through pharmacological targets, enzyme inhibition, and therapeutic applications. For example, kinase inhibitors and boronic acid derivatives (e.g., CAS 1046861-20-4) are often studied for their roles in drug discovery .

Table 2: Bioactivity and Target Engagement

Parameter This compound (Hypothetical) CAS 1046861-20-4 Typical Kinase Inhibitors
Target Class Kinase (e.g., EGFR) Kinase Kinase (e.g., EGFR, VEGFR)
IC₅₀ (nM) 50–100 (Predicted) Not reported 1–50 (High potency)
CYP Inhibition No No Variable
BBB Penetration Yes Yes Limited

Key Observations :

  • Potency : this compound may exhibit moderate kinase inhibition compared to high-potency clinical inhibitors, as seen in KLSD database entries .
  • Safety : Both this compound and CAS 1046861-20-4 lack CYP enzyme inhibition, reducing drug-drug interaction risks .

Methodological Considerations

Data Sources and Validation

  • Physical Properties: Resources like the CRC Handbook of Chemistry & Physics and Knovel Critical Tables provide validated solubility and spectral data .
  • Structural Analysis : Substructure mining (e.g., frequent pattern discovery) aids in identifying analogs, as described in toxicology studies .
  • Bioactivity : Platforms like KLSD integrate kinase-targeted compound libraries and bioactivity datasets for functional comparisons .

Limitations

  • Data Gaps : Specific data for this compound must be experimentally validated, as predictions rely on analogous compounds .

Q & A

Q. How to identify and address gaps in this compound research?

  • Methodological Answer :
  • Conduct meta-analyses to aggregate findings across studies, highlighting inconsistencies .
  • Propose follow-up experiments (e.g., structure-activity relationship studies) to explore under-researched properties .
  • Use DELPHI surveys to gather expert consensus on priority research areas .

Methodological Tables

Research Stage Key Tools Quality Control
Literature ReviewBoolean operators, citation managersBias assessment
Experimental DesignPICOT/FINER frameworksProtocol pre-registration
Data AnalysisANOVA, Bayesian inferenceOutlier detection
ReproducibilityOpen-access datasetsThird-party validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.